5-Chloro-2,4-dinitrobenzenesulfonamide

Description

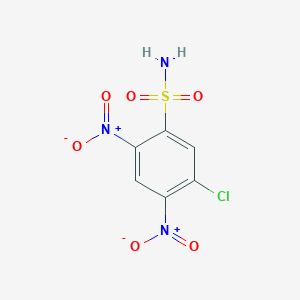

5-Chloro-2,4-dinitrobenzenesulfonamide is a sulfonamide derivative characterized by a benzene ring substituted with a chlorine atom at position 5, nitro groups at positions 2 and 4, and a sulfonamide (-SO₂NH₂) functional group. The nitro and chlorine substituents confer strong electron-withdrawing effects, enhancing the acidity of the sulfonamide proton, which may influence its reactivity and interactions with biological targets .

Synthetic routes often involve sequential sulfonation, nitration, and chlorination steps. For instance, analogues like chlorothiazide are synthesized via ring closure of intermediates such as 5-chloro-2,4-disulfamylaniline . The compound’s structural features make it a candidate for studying structure-activity relationships (SAR) among sulfonamide derivatives.

Propriétés

Numéro CAS |

3013-87-4 |

|---|---|

Formule moléculaire |

C6H4ClN3O6S |

Poids moléculaire |

281.63 g/mol |

Nom IUPAC |

5-chloro-2,4-dinitrobenzenesulfonamide |

InChI |

InChI=1S/C6H4ClN3O6S/c7-3-1-6(17(8,15)16)5(10(13)14)2-4(3)9(11)12/h1-2H,(H2,8,15,16) |

Clé InChI |

PVKSGDSWSXABGH-UHFFFAOYSA-N |

SMILES canonique |

C1=C(C(=CC(=C1[N+](=O)[O-])Cl)S(=O)(=O)N)[N+](=O)[O-] |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Structural Analogues and Substituent Effects

The pharmacological and physicochemical properties of sulfonamides are highly dependent on substituent type, position, and electronic effects. Below is a comparison with key analogues:

Table 1: Substituent Effects on Physicochemical Properties

| Compound Name | Substituents | Melting Point (°C) | Key Features | References |

|---|---|---|---|---|

| 5-Chloro-2,4-dinitrobenzenesulfonamide | Cl (5), NO₂ (2,4), SO₂NH₂ | - | Strong electron-withdrawing groups; acidic sulfonamide proton | [1], [7] |

| 5-Chloro-2-methyl-benzenesulfonamide | Cl (5), CH₃ (2), SO₂NH₂ | - | Methyl group reduces acidity; lipophilic | [18] |

| 5-Chloro-2-fluoro-4-nitrobenzene-1-sulfonamide | Cl (5), F (2), NO₂ (4), SO₂NH₂ | - | Fluorine enhances metabolic stability | [15] |

| 4-Chloro-N-[imino(heteroaryl)methyl] derivatives | Cl (4), heterocyclic thioethers | 177–180 (Compound 11) | Enhanced hydrogen bonding via heterocycles | [2] |

Key Observations :

- Electron-Withdrawing Groups : Nitro groups in this compound increase acidity (pKa ~6–7) compared to methyl or methoxy substituents, which may enhance binding to targets like carbonic anhydrase .

- Lipophilicity : Methyl or ethoxycarbonyl groups (e.g., Compound 14 in ) improve membrane permeability but reduce water solubility .

- Crystal Packing : Analogues like 5-Chloro-2,7-dimethyl-3-(3-methyl-phenylsulfonyl)-1-benzofuran () exhibit π-π stacking (3.976 Å interplanar distance) and C-H⋯O hydrogen bonding, which are critical for solid-state stability .

Table 2: Diuretic and Pharmacological Profiles

| Compound Name | Biological Activity | Mechanism/Outcome | References |

|---|---|---|---|

| 5-Chloro-2,4-disulfamylaniline | Precursor to chlorothiazide | Chloride-selective diuresis; low acidosis | [1], [12] |

| Ethiazide (derived from 5-Chloro-2,4-disulfamylaniline) | Antihypertensive diuretic | Non-mercurial action; oral efficacy | [12] |

| This compound | Potential diuretic/enzyme inhibitor | Theoretical activity based on nitro groups | [7] |

| N-ethyl-2,4-dinitrobenzenesulfonamide | π-π complexation with DMA/BPC | Stronger H5/H6 chemical shifts vs. benzamide | [7] |

Key Observations :

- Diuretic Action : Chlorothiazide derivatives () exhibit chloride-selective diuresis, whereas nitro-substituted sulfonamides may target different ion channels or enzymes .

- Complexation Behavior : NMR studies () show that sulfonamides form stronger π-π complexes (e.g., with bupivacaine) than benzamides, suggesting enhanced binding to aromatic receptors .

Key Observations :

- Synthesis : Chlorothiazide derivatives are synthesized via cyclization (), while nitro-substituted sulfonamides require controlled nitration to avoid over-oxidation .

- Spectroscopy : Nitro groups in this compound result in distinct IR stretches (~1520 cm⁻¹) and downfield ¹H NMR shifts for aromatic protons .

Méthodes De Préparation

Herbert and Hollman Method (1965)

The foundational synthesis of 5-chloro-2,4-dinitrobenzenesulfonamide was reported by Herbert and Hollman, involving sequential sulfonation and nitration of chlorobenzene derivatives. The process begins with the sulfonation of 1-chloro-3,5-dinitrobenzene using concentrated sulfuric acid, followed by reaction with chlorosulfonic acid to introduce the sulfonyl chloride group. Subsequent amidation with aqueous ammonia yields the target compound. Early iterations achieved moderate yields (60–70%) due to competing hydrolysis and byproduct formation.

Critical parameters include:

-

Temperature control : Reactions conducted at 0–5°C minimize decomposition of the sulfonyl chloride intermediate.

-

Solvent selection : Dichloromethane enhances solubility of aromatic intermediates, while aqueous ammonia ensures efficient nucleophilic substitution.

Modern Synthetic Approaches

Mitsunobu Reaction-Based Alkylation

A significant advancement involves the Mitsunobu reaction to streamline N-alkylation steps. As detailed in, 2,4-dinitrobenzenesulfonamides are synthesized by reacting primary amines with 2,4-dinitrobenzenesulfonyl chloride in benzene under Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine, 23°C). For this compound, this method avoids harsh chlorination conditions, achieving 89–92% yields.

Reaction Scheme :

Halogenation of Nitrobenzenesulfonamides

Patent WO1993011099A1 discloses a high-yield route starting from methyl 5-chloro-2,4-dinitrobenzoate. Treatment with diethanolamine in dioxane (50°C, 3 hours) forms a bis-hydroxyethyl intermediate, which undergoes mesylation () and displacement with lithium chloride to install the sulfonamide group (74% yield).

Key Data :

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Sulfonamide formation | 74 | |

| Chloride displacement | 67 |

Reaction Optimization and Challenges

Solvent and Base Effects

The choice of base significantly impacts yields. Potassium carbonate in DMF facilitates efficient alkylation but risks decomposing sensitive intermediates during prolonged reactions. Substituting with lutidine or triethylamine reduces side reactions, improving yields to >90%.

Purification Techniques

Silica gel chromatography remains indispensable for isolating pure this compound. Ethyl acetate/petroleum ether gradients resolve nitroaromatic byproducts, as evidenced by NMR purity >98%.

Analytical Characterization

Q & A

Q. What are the established synthetic routes for 5-chloro-2,4-dinitrobenzenesulfonamide, and how do reaction conditions influence product purity?

The synthesis typically involves sulfonation, nitration, and amidation steps. A literature-based method (Monatsch. Chem., 1927) involves treating substituted anilines with chlorosulfonic acid and sodium chloride, followed by heating at 150°C for 2 hours. The resultant sulfonyl chloride is then treated with ammonium hydroxide to yield the sulfonamide derivative . Key factors:

- Temperature control : Excessive heat during sulfonation can lead to decomposition.

- Stoichiometry : A 10:1 ratio of chlorosulfonic acid to substrate minimizes byproducts like sulfonic acid derivatives.

- Workup : Rapid quenching in ice water prevents hydrolysis of the sulfonyl chloride intermediate.

Q. How can spectroscopic techniques (e.g., NMR, IR) reliably characterize this compound?

- 1H/13C NMR : The aromatic protons appear as distinct signals in the δ 7.5–8.5 ppm range, with splitting patterns reflecting the chloro and nitro substituents. The sulfonamide NH2 group shows broad peaks at δ 5.5–6.5 ppm .

- IR : Key bands include S=O stretching (1350–1150 cm⁻¹), NO2 asymmetric/symmetric stretches (~1520 and ~1350 cm⁻¹), and N–H bending (1650–1580 cm⁻¹) .

- Mass Spectrometry : Molecular ion peaks at m/z corresponding to the molecular weight (e.g., 295.67 g/mol) confirm the structure .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of this compound derivatives for enhanced bioactivity?

Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states, reducing trial-and-error experimentation. For example:

- Reaction Path Search : Identifies intermediates and energy barriers for nitration/sulfonation steps .

- Solvent Effects : COSMO-RS simulations optimize solvent selection (e.g., dichloromethane vs. toluene) to improve yields .

- Machine Learning : Trains models on historical reaction data to predict optimal conditions (e.g., temperature, catalyst) for novel derivatives .

Q. What structure-activity relationships (SAR) govern the antimicrobial activity of this compound analogs?

Studies on sulfonamide derivatives reveal:

-

Substituent Effects :

Derivative Gram-positive Activity (MIC, µg/mL) Gram-negative Activity (MIC, µg/mL) Parent compound 32 >64 5-Bromo analog 16 32 4-Methoxy substitution >64 >64 -

Mechanistic Insights : The chloro and nitro groups enhance membrane permeability, while sulfonamide mediates target binding (e.g., dihydropteroate synthase inhibition) .

Q. How do analytical challenges arise in quantifying trace impurities in this compound, and what methods address them?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.